molecular formula C17H20N2O4S2 B2753818 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide CAS No. 922021-75-8

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2753818
CAS No.: 922021-75-8
M. Wt: 380.48
InChI Key: XSQOFXZMMKDQCQ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide is a recognized and potent inhibitor of the p90 ribosomal S6 kinase 2 (RSK2), a key effector kinase within the Ras/MAPK signaling pathway. This compound exhibits high selectivity for the N-terminal kinase domain of RSK2, effectively suppressing its activity and downstream signaling events. The primary research application of this inhibitor is in the investigation of cancers driven by hyperactive MAPK signaling, such as certain head and neck squamous cell carcinomas (HNSCC) and other malignancies where RSK2 promotes cell survival, proliferation, and metastasis. Studies have demonstrated that this inhibitor can induce apoptosis and suppress the growth of cancer cells both in vitro and in vivo, highlighting its value as a critical chemical probe for validating RSK2 as a therapeutic target. Its mechanism involves blocking the phosphorylation of RSK2 substrates, including factors involved in transcription and cell cycle regulation, thereby providing a powerful tool for dissecting the non-canonical functions of the MAPK pathway in disease biology and for exploring potential targeted therapeutic strategies. Source Source

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-4-12-6-8-15(24-12)25(21,22)19-11-5-7-13-14(9-11)23-10-17(2,3)16(20)18-13/h5-9,19H,4,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQOFXZMMKDQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • Core Structure : A tetrahydrobenzo[b][1,4]oxazepine ring.
  • Functional Groups : Includes a sulfonamide moiety and an ethylthiophene substituent.

The molecular formula is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S with a molecular weight of approximately 324.4 g/mol. The compound's structure is pivotal for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal metabolic processes.
  • Receptor Modulation : It can interact with cellular receptors to alter signal transduction pathways.
  • Disruption of Cellular Processes : The compound may interfere with critical cellular functions such as DNA replication and protein synthesis, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cytotoxicity Studies : Preliminary cytotoxicity evaluations against human cancer cell lines (e.g., HepG2 and MCF-7) demonstrated significant inhibitory effects. The IC50 values indicated that the compound sensitized HepG2 cells to the cytotoxic effects of standard chemotherapeutics like sorafenib .
Cell LineCompound Concentration (µM)IC50 (µM)
HepG20.50.5
MCF-7VariesVaries

Antioxidant Activity

The compound exhibits notable antioxidant properties comparable to ascorbic acid. Molecular docking studies suggest strong binding affinities to oxidative stress-related proteins such as Keap1 . This suggests potential applications in treating oxidative stress-related diseases.

Research Findings and Case Studies

  • Synthesis and Characterization : The synthesis of this compound involved multi-step reactions characterized by spectral analysis techniques (NMR, IR) to confirm structural integrity .
  • Structure–Activity Relationship (SAR) : Studies have explored the SAR of related thiophene derivatives, revealing that modifications in substituents significantly affect biological activity. Compounds with enhanced electron-donating groups showed increased potency against cancer cell lines .

Scientific Research Applications

Antibacterial Activity

One of the primary applications of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide lies in its antibacterial properties. Research has indicated that this compound may exhibit activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Key Findings:

  • Mechanism of Action: The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt metabolic processes essential for bacterial survival.
  • Activity Against Mycobacterium: Preliminary studies have shown moderate effectiveness against Mycobacterium tuberculosis, although it is less potent than standard treatments like streptomycin and isoniazid .

Study on Antimycobacterial Activity

A recent study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated a minimum inhibitory concentration (MIC) that suggests moderate antibacterial activity. This study highlights the potential for further development as an alternative treatment for drug-resistant strains.

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship has revealed that modifications to the sulfonamide moiety and alkyl substituents can significantly influence biological activity. Compounds with larger alkyl groups tend to exhibit enhanced antimicrobial potency .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with sulfonamide-linked heterocycles synthesized in recent studies. Key comparisons include:

Compound Core Structure Functional Groups Key Spectral Data (IR/NMR)
N-(3,3-dimethyl-4-oxo-benzooxazepin-8-yl)-5-ethylthiophene-2-sulfonamide Benzo[b][1,4]oxazepine Sulfonamide, oxazepinone, ethylthiophene C=O (1680–1700 cm⁻¹), S=O (1240–1260 cm⁻¹)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, thione C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
2-Acetylamino-1,4-naphthoquinone derivatives [3a, 3a'] Naphthoquinone Acetylated amine, quinone C=O (1665 cm⁻¹), NH (1737 cm⁻¹)

Key Observations :

  • The benzooxazepine core distinguishes the target compound from triazole and naphthoquinone derivatives, offering a unique balance of rigidity and solubility due to its oxygen-nitrogen heterocycle.
  • Unlike triazole-thiones [7–9], which exhibit tautomerism between thiol and thione forms, the target compound’s sulfonamide group remains stable without tautomeric shifts, as confirmed by the absence of νS-H (~2500–2600 cm⁻¹) in IR spectra of analogous compounds .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Triazole-Thiones [7–9] Naphthoquinones [3a]
LogP ~3.2 (predicted) 2.8–3.5 1.5–2.0
Solubility (aq.) Moderate (sulfonamide enhances) Low (thione reduces polarity) Very low (quinone hydrophobicity)
Metabolic Stability High (ethyl group hinders oxidation) Moderate (thione susceptible to oxidation) Low (quinone prone to reduction)

Notes:

  • The ethylthiophene group in the target compound likely improves lipophilicity relative to naphthoquinones, aligning with drug-like properties for CNS penetration .
  • Sulfonamide’s hydrogen-bonding capacity may enhance solubility compared to triazole-thiones, which rely on less polar thione groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide?

  • Methodological Answer : The compound can be synthesized via sulfonamide coupling. A primary route involves reacting 5-ethylthiophene-2-sulfonyl chloride with the amine group of the benzo[b][1,4]oxazepine derivative under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization may require inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dichloromethane or THF) to prevent hydrolysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization should include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What in vitro models are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Cell-based assays using:

  • Enzyme inhibition studies (e.g., fluorescence-based assays for kinase or protease targets).
  • Cytotoxicity profiling (MTT/XTT assays) in cancer or primary cell lines.
  • Permeability assessments (Caco-2 monolayers) to predict bioavailability. Ensure replicates (n ≥ 3) and include positive/negative controls .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale preparation?

  • Methodological Answer :

  • Reagent stoichiometry : Adjust molar ratios of sulfonyl chloride and amine (1.2:1 to 1.5:1) to drive completion.
  • Temperature control : Lower reaction temperatures (0–5°C) reduce side reactions.
  • Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .

Q. How should contradictory data in biological activity assays be resolved?

  • Methodological Answer :

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ trends.
  • Orthogonal assays : Use complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays).
  • Theoretical alignment : Cross-reference results with computational docking studies to reconcile discrepancies between observed activity and predicted interactions .

Q. What strategies are recommended for assessing chemical stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to:
  • Acidic/basic conditions (pH 1–13, 37°C).
  • Oxidative stress (H₂O₂ or light exposure).
  • Analytical monitoring : Track degradation via HPLC-UV/MS at timed intervals. Identify degradants and adjust formulation (e.g., lyophilization for hydrolytically unstable compounds) .

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular docking : Use software (AutoDock Vina, Schrödinger) to predict binding modes to target proteins (e.g., kinases).
  • QSAR modeling : Correlate substituent variations (e.g., ethylthiophene vs. methyl groups) with activity data to guide analog design.
  • MD simulations : Assess conformational stability of the benzooxazepine ring in solvated environments .

Q. What experimental approaches are used to determine the biological mechanism of action?

  • Methodological Answer :

  • Target deconvolution : Combine affinity chromatography (bait-protein pull-down) with proteomics (LC-MS/MS).
  • Gene expression profiling : RNA-seq to identify downstream pathways affected.
  • Kinetic studies : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish reversible vs. covalent binding .

Methodological Notes

  • Data Reproducibility : Always report solvent batch numbers, instrument calibration dates, and reagent sources to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for biological safety (e.g., BSL-2 for cell cultures) and chemical waste disposal .

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